![molecular formula C18H14ClF3N2S2 B12087931 3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
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Overview
Description
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a sulfanyl group, and a diazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[740Common reagents used in the synthesis include trifluoromethyl phenyl sulfide, chlorinating agents, and various catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another complex organic compound with a similar diazatricyclo framework.
5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one: Shares structural similarities with the presence of a sulfanyl group and a diazatricyclo framework.
Uniqueness
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry .
Biological Activity
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a diazatricyclo framework. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Property | Value |
---|---|
Molecular Formula | C18H14ClF3N2S2 |
Molecular Weight | 414.9 g/mol |
CAS Number | 885460-28-6 |
IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Its mechanism may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors could modulate signal transduction pathways.
- Antimicrobial Activity : Investigations suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting growth factors.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens:
- Bacterial Strains : It has shown significant activity against Gram-positive and Gram-negative bacteria.
- Fungal Strains : The compound demonstrated antifungal properties in vitro against common fungal pathogens.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Line Studies : In vitro studies using cancer cell lines have revealed cytotoxic effects at certain concentrations.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising antimicrobial potential.
Case Study 2: Anticancer Activity
A recent investigation in Cancer Research assessed the effects of the compound on MCF-7 breast cancer cells. The study reported a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Properties
Molecular Formula |
C18H14ClF3N2S2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H14ClF3N2S2/c19-16-15-12-6-1-2-7-13(12)26-17(15)24-14(23-16)9-25-11-5-3-4-10(8-11)18(20,21)22/h3-5,8H,1-2,6-7,9H2 |
InChI Key |
XCDNOLGAYDIRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CSC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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